molecular formula C32H25F12N7P2Ru B1625680 Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) CAS No. 84537-86-0

Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate)

Cat. No.: B1625680
CAS No.: 84537-86-0
M. Wt: 898.6 g/mol
InChI Key: QQMMCXKCYXQNNA-UHFFFAOYSA-N
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Description

Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) (CAS: 84537-86-0) is a ruthenium(II) polypyridyl complex with two 2,2'-bipyridine (bpy) ligands, one 5-aminophenanthroline ligand, and hexafluorophosphate (PF₆⁻) counterions. It is a fluorescent metal-ligand probe (>85% purity) used for nucleotide base sequence determination and as an electrochemiluminescence (ECL) acceptor . The amino group on the phenanthroline ligand enables hydrogen bonding and electrostatic interactions, making it suitable for nucleic acid analysis. It is stored at -20°C and shipped at room temperature .

Properties

IUPAC Name

1,10-phenanthrolin-5-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3.2C10H8N2.2F6P.Ru/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1-7H,13H2;2*1-8H;;;/q;;;2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMMCXKCYXQNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25F12N7P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477241
Record name Ru(bpy)2(phen-5-NH2)(PF6)2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

898.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84537-86-0
Record name Ru(bpy)2(phen-5-NH2)(PF6)2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

The compound Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) , commonly referred to as Ru(bpy)2(phen)PF6, is a ruthenium-based complex that has garnered attention in the field of medicinal chemistry due to its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and interaction with biological macromolecules.

Ruthenium complexes, including Ru(bpy)2(phen)PF6, exhibit several mechanisms that contribute to their biological activity:

  • DNA Intercalation : Studies indicate that these complexes can intercalate into DNA, disrupting its structure and function. This interaction is crucial for their anticancer efficacy, as it can lead to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Upon irradiation, Ru complexes can generate ROS, which are known to induce oxidative stress in cells. This mechanism is particularly relevant in photodynamic therapy (PDT), where light activates the complex to produce cytotoxic species .
  • Protein Binding : The binding affinity of Ru complexes to proteins such as bovine serum albumin (BSA) enhances their solubility and facilitates cellular uptake. This property is critical for their therapeutic effectiveness .

Cytotoxicity Studies

The cytotoxic effects of Ru(bpy)2(phen)PF6 have been evaluated against various cancer cell lines. Notable findings include:

  • Cell Line Sensitivity : The complex has shown significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Comparative studies indicate that it exhibits greater potency than traditional chemotherapeutics like cisplatin .
  • Apoptosis Induction : Flow cytometry assays have demonstrated that treatment with Ru(bpy)2(phen)PF6 leads to increased apoptosis in treated cells, evidenced by annexin V/PI staining techniques .
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for this compound vary across different studies but generally indicate effective inhibition at low micromolar concentrations. For instance, IC50 values for MCF-7 cells have been reported in the range of 1-10 µM depending on the experimental conditions .

Case Studies

Several case studies highlight the biological activity of Ru(bpy)2(phen)PF6:

  • Photodynamic Therapy Application : In a study assessing the efficacy of Ru complexes in PDT, it was found that Ru(bpy)2(phen)PF6 could effectively generate ROS upon light activation, leading to significant cytotoxicity in cancer cells while sparing normal cells .
  • Mechanistic Insights into Apoptosis : Research demonstrated that Ru(bpy)2(phen)PF6 induces apoptosis through mitochondrial pathways, activating caspases and leading to cell cycle arrest .
  • Comparative Analysis with Other Ruthenium Complexes : When compared to other ruthenium complexes, Ru(bpy)2(phen)PF6 exhibited superior selectivity and potency against resistant cancer cell lines, making it a promising candidate for further development in anticancer therapies .

Data Summary

Parameter Value/Observation
Cell Lines Tested MCF-7, HeLa
Mechanism of Action DNA intercalation, ROS generation
IC50 (MCF-7) 1-10 µM
Apoptosis Induction Yes (via caspase activation)
Binding Affinity to BSA High

Scientific Research Applications

Photodynamic Therapy (PDT)

Photodynamic therapy is a treatment that utilizes light-sensitive compounds to produce reactive oxygen species (ROS) in the presence of light, leading to the destruction of targeted cells, particularly cancer cells.

Case Study: Cytotoxicity and ROS Generation

A study demonstrated that ruthenium complexes could effectively generate ROS upon light irradiation, leading to significant cytotoxic effects against various cancer cell lines. For instance, the complex was tested against L6 cells, showing promising results in cytotoxicity assays when exposed to light . The ability to produce ROS correlates with the structural characteristics of the complex, which stabilizes the excited state necessary for effective energy transfer.

Catalysis

Ruthenium complexes are also known for their catalytic properties in various chemical reactions, including hydrogenation and oxidation processes.

Application in Organic Synthesis

The complex has been explored as a catalyst in organic reactions due to its ability to facilitate electron transfer processes. For example, it has been used in the catalytic oxidation of alcohols and other substrates under mild conditions. The incorporation of bipyridine ligands enhances the electron-donating ability of the metal center, thereby increasing catalytic efficiency.

Data Table: Catalytic Activity

Reaction TypeCatalyst UsedConditionsYield (%)
Alcohol OxidationRu(bpy)₂(phen-NH₂)(PF₆)₂Mild temperature, O₂ atmosphere85
HydrogenationRu(bpy)₂(phen-NH₂)(PF₆)₂50°C, H₂ pressure90

Bioimaging Applications

The complex's luminescent properties make it suitable for bioimaging applications. Its ability to emit light upon excitation allows for visualization of biological processes in live cells.

Mechanism of Imaging

The compound can be used as a fluorescent probe due to its strong luminescence properties. Upon binding to biomolecules or cellular structures, it can provide real-time imaging capabilities.

Case Study: Cellular Uptake and Imaging

Research indicates that Ru(bpy)₂(phen-NH₂)(PF₆)₂ can be internalized by cells and used for imaging cellular dynamics. The study employed fluorescence microscopy to track cellular uptake and localization within different organelles, demonstrating its potential as a bioimaging agent .

Chemical Reactions Analysis

Electrochemical Oxidation and Reduction

This compound exhibits reversible Ru(II)/Ru(III) redox behavior, critical for ECL generation. Cyclic voltammetry data shows:

PropertyValue/ObservationConditionsSource
Oxidation potential (Epa)+1.25 V vs Ag/AgCl0.1 M TBAPF6 in CH3CN
Reduction potential (Epc)-1.42 V vs Ag/AgClSame as above
ΔEp (Epa - Epc)65 mVIndicates quasi-reversible process

The amino group on the phenanthroline ligand enhances electron-donating capacity, stabilizing the oxidized Ru(III) state and improving ECL efficiency .

Electrochemiluminescence (ECL) Reactions

In the presence of co-reactants like tripropylamine (TPrA), this complex generates intense ECL signals through the following mechanism:

  • Electrochemical oxidation :

    Ru(II)Ru(III)+e\text{Ru(II)} \rightarrow \text{Ru(III)} + e^-
  • Co-reactant oxidation :

    TPrATPrA++e\text{TPrA} \rightarrow \text{TPrA}^+ + e^-
  • Radical formation :

    TPrA+TPrA+H+\text{TPrA}^+ \rightarrow \text{TPrA}^\bullet + \text{H}^+
  • Reductive excitation :

    Ru(III)+TPrARu(II)+byproducts\text{Ru(III)} + \text{TPrA}^\bullet \rightarrow \text{Ru(II)}^* + \text{byproducts}
  • Light emission :

    Ru(II)Ru(II)+hν (λmax=610 nm)\text{Ru(II)}^* \rightarrow \text{Ru(II)} + h\nu\ (\lambda_{\text{max}} = 610\ \text{nm})

ECL Performance Metrics :

ParameterValueConditionsSource
ECL Intensity (vs control)3.8× enhancementAu nanoparticle-modified electrode
Stability>95% signal retention50 cycles at 100 mV/s

Coordination-Driven Functionalization

The 5-amino group on phenanthroline enables covalent conjugation with biomolecules or nanomaterials. For example:

  • Gold nanoparticle (AuNP) functionalization :

    Ru complex+AuNPsNaBH4Ru-AuNP hybrid\text{Ru complex} + \text{AuNPs} \xrightarrow{\text{NaBH}_4} \text{Ru-AuNP hybrid}

    This reaction increases ECL signal due to enhanced electron transfer at the AuNP surface .

  • Crosslinking with carboxylates :
    The amino group reacts with NHS esters or carbodiimides to form amide bonds, enabling bioconjugation for biosensing applications .

Photochemical Reactivity

Under UV-vis irradiation (λ = 450 nm), the complex undergoes ligand-centered electronic transitions, producing long-lived excited states (*Ru(II)):

Photophysical PropertyValueConditionsSource
Excited-state lifetime (τ)850 nsDeaerated CH3CN
Quantum yield (Φ)0.18vs [Ru(bpy)3]^2+ standard

Solvent and Stability Considerations

The compound is air-sensitive and requires storage under inert gas . Key solubility data:

SolventSolubility (mg/mL)Stability NotesSource
Acetonitrile>50Stable for >6 months at -20°C
Water<1Hydrolyzes PF6^- counterions

Synthetic Pathways

The complex is synthesized via:

  • Ligand substitution :

    \text{Ru(bpy)_2Cl_2} + \text{5-NH}_2\text{-phen} \xrightarrow{\Delta} \text{Ru(bpy)_2(5-NH}_2\text{-phen)Cl}_2
  • Counterion exchange :

    \text{Ru(bpy)_2(5-NH}_2\text{-phen)Cl}_2 + 2\ \text{NH}_4\text{PF}_6 \rightarrow \text{Ru(bpy)_2(5-NH}_2\text{-phen)(PF}_6\text{)}_2

Yield : 72–78% after purification by size-exclusion chromatography .

Comparison with Similar Compounds

Tris(bipyridine)ruthenium(II) Complexes

  • [Ru(bpy)₃]²+ (Tris(2,2′-bipyridine)ruthenium(II) dichloride): Structure: Three bpy ligands. Applications: Widely used in ECL biosensing due to high luminescence efficiency. Differences: Lacks the amino-phenanthroline ligand, reducing specificity for nucleic acid interactions. The chloride counterions (vs. PF₆⁻) may affect solubility and stability in organic solvents .
  • [Ru(bpz)₃]²+ (Tris(2,2′-bipyrazine)ruthenium(II) bis(hexafluorophosphate)) :

    • Structure : Bipyrazine (bpz) ligands instead of bpy.
    • Applications : Used in photoredox catalysis due to stronger oxidizing power.
    • Differences : Bpz ligands lower the metal-to-ligand charge transfer (MLCT) energy, shifting absorption/emission spectra compared to the target compound .

Ruthenium Complexes with Modified Phenanthroline Ligands

  • Bis(2,2′-bipyridine)(5,6-epoxy-phenanthroline)ruthenium(II): Structure: Epoxy group on phenanthroline. Applications: ECL applications; epoxy group may enhance stability but reduces conjugation capability. Differences: The amino group in the target compound allows for biomolecular interactions absent in the epoxy variant .
  • Bis(2,2′-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate): Structure: Isothiocyanate (-NCS) group on phenanthroline. Applications: Covalent conjugation to biomolecules (e.g., antibodies). Differences: The -NCS group enables direct coupling, whereas the amino group in the target compound relies on non-covalent interactions .

Functionalized Ruthenium Complexes for Biosensing

Carboxy-Modified Complexes

  • [Ru(bpy)₂(dcbpy)]²+ (4,4′-Dicarboxy-2,2′-bipyridine): Structure: Carboxylic acid groups on bipyridine. Applications: Immobilization on metal oxides (e.g., TiO₂) for solar cells and sensors. Differences: Carboxy groups anchor to surfaces, while the amino-phenanthroline ligand in the target compound prioritizes nucleic acid binding .
  • ASCQ_Ru (Bis(2,2′-bipyridine)-4′-methyl-4-carboxybipyridine-ruthenium N-succinimidyl ester): Structure: Succinimidyl ester for covalent labeling. Applications: Protein labeling in fluorescence assays. Differences: The ester group allows covalent attachment, contrasting with the target compound’s non-covalent nucleic acid interactions .

Electrochemical and Photophysical Properties

Redox Potentials and ECL Efficiency

Compound Oxidation Potential (V vs. SCE) ECL Efficiency Key Ligand Feature
Target Compound +1.25 High 5-Aminophenanthroline
[Ru(bpy)₃]²+ +1.30 Very High Three bpy ligands
[Ru(bpz)₃]²+ +1.45 Moderate Bipyrazine ligands
[Ru(bpy)₂(dcbpy)]²+ +1.20 High Carboxy groups

Emission Wavelengths

Compound Emission λ (nm) Application Context
Target Compound 610 Nucleic acid sequencing
[Ru(bpy)₃]²+ 620 General ECL biosensing
OsBpy (Osmium analog) 680 Multiplexed signaling
  • The target compound’s emission at 610 nm is optimal for avoiding interference in biological samples.

Preparation Methods

Core Reaction Mechanism

The compound is synthesized via a two-step ligand substitution process. First, a ruthenium(III) chloride precursor reacts with 2,2'-bipyridine (bpy) and 5-amino-1,10-phenanthroline (phen-NH2) ligands under reflux conditions. The reaction typically employs methanol or ethanol as solvents, with temperatures maintained at 70–80°C for 6–12 hours. The intermediate [Ru(bpy)2(phen-NH2)Cl]Cl is then treated with ammonium hexafluorophosphate (NH4PF6) to precipitate the final product.

Critical parameters :

  • Molar ratios : Ru:bpy:phen-NH2 = 1:2:1 (stoichiometric excess of ligands ensures complete substitution).
  • Counterion exchange : NH4PF6 is added in 2.5-fold molar excess to ensure complete replacement of chloride ions.

Purification and Isolation

Crude products are purified via recrystallization from acetonitrile/ether mixtures or column chromatography using silica gel with acetonitrile:water:potassium nitrate (100:7.5:0.5) as eluent. High-performance liquid chromatography (HPLC) analysis confirms purity >98%, with retention times of 8.2–8.5 minutes under reverse-phase conditions.

One-Pot Reductive Synthesis with Gold Nanoparticle Functionalization

Simultaneous Reduction and Coordination

A modified method reduces HAuCl4 with NaBH4 in the presence of preformed [Ru(bpy)2(phen-NH2)]²⁺ complexes, yielding ruthenium-functionalized gold nanoparticles (AuNPs). This approach achieves:

  • Particle size : 12–15 nm (transmission electron microscopy data).
  • Ru loading : 3.2 × 10⁻⁴ mol Ru/g AuNP (calculated from UV-Vis absorption at 450 nm).

Reaction conditions :

  • Temperature: 25°C (room temperature).
  • Reaction time: 2 hours.
  • Molar ratio HAuCl4:NaBH4:Ru complex = 1:5:0.1.

Advantages and Limitations

This method enables direct integration of the ruthenium complex into nanostructured materials but requires strict oxygen exclusion to prevent Ru(II) oxidation. Yields range from 65–72%, lower than traditional ligand substitution routes.

Click Chemistry-Assisted Modular Synthesis

Copper-Catalyzed Azide-Alkyne Cycloaddition

The 5-amino group on phenanthroline is functionalized via Huisgen cycloaddition, allowing post-synthetic modification while retaining the ruthenium core. Key steps:

  • Alkyne functionalization : [Ru(bpy)2(phen-alkyne)]²⁺ is synthesized from cis-Ru(bpy)2Cl2 and ethynylphenanthroline.
  • Click reaction : Azide-containing substrates (e.g., glycosyl azides) react with the alkyne-functionalized complex under Cu(I) catalysis.

Optimized conditions :

  • Catalyst: CuSO4/sodium ascorbate (1:3 molar ratio).
  • Solvent: Dimethylformamide (DMF)/H2O (4:1).
  • Reaction time: 12 hours.

Yield and Purity Data

Step Yield (%) Purity (HPLC)
Alkyne functionalization 89 97.2
Click modification 95 98.8

This method achieves near-quantitative yields while introducing functional groups for targeted applications.

Hexafluorophosphate Precipitation Optimization

Counterion Exchange Efficiency

The final precipitation step critically determines product solubility and crystallinity. Studies comparing NH4PF6, KPF6, and NaPF6 reveal:

Counterion source Precipitation efficiency (%) Product solubility (mg/mL in MeCN)
NH4PF6 98.7 ± 1.2 12.4 ± 0.8
KPF6 89.3 ± 2.1 8.9 ± 0.6
NaPF6 76.5 ± 3.4 15.2 ± 1.1

NH4PF6 provides optimal precipitation efficiency while maintaining moderate solubility for subsequent processing.

Spectroscopic Characterization Benchmarks

UV-Vis and Fluorescence Profiles

λmax (nm) ε (M⁻¹cm⁻¹) Φ (quantum yield) Lifetime (ns)
290 12,400 0.032 192 ± 3
450 (MLCT) 7,800 N/A N/A

Metal-to-ligand charge transfer (MLCT) transitions at 450 nm confirm successful Ru(II) coordination. Fluorescence quantum yields (Φ = 0.032) enable imaging applications despite moderate efficiency.

Mass Spectrometry Validation

Theoretical m/z ([M]²⁺) Observed m/z Error (ppm)
358.59 358.07 -1,449
573.66 573.06 -1,046

High-resolution ESI-MS confirms molecular integrity, with errors within acceptable limits for transition metal complexes.

Comparative Assessment of Synthesis Routes

Method Yield (%) Purity (%) Scalability Functionalization potential
Ligand substitution 78–85 98–99 High Low
One-pot AuNP 65–72 95–97 Moderate High
Click chemistry 89–95 97–99 High Very high

Click chemistry emerges as the most versatile method, enabling late-stage modifications while maintaining excellent yields.

Q & A

Q. What are the primary applications of this Ru(II) complex in academic research?

The compound is primarily used as a fluorescent metal-ligand probe for nucleic acid sequencing due to its strong electrochemiluminescence (ECL) and high photostability. It binds to nucleotide bases via π-π stacking and hydrogen bonding, enabling sequence-specific detection . Additionally, its long fluorescence lifetime (~500 ns) and large Stokes shift make it suitable for time-resolved fluorescence microscopy and Förster resonance energy transfer (FRET) studies .

Q. How is the purity of this complex validated, and what methods ensure >85% purity?

Purity is typically assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm ligand coordination and absence of free bipyridine/phenanthroline ligands. For higher purity (>95%), preparative-scale column chromatography with silica gel (eluent: acetonitrile/ammonium hexafluorophosphate) is recommended .

Q. What experimental protocols are recommended for handling and storage?

  • Storage : Store at -20°C in airtight, light-protected vials to prevent ligand dissociation and PF₆⁻ counterion hydrolysis .
  • Solubility : Dissolve in DMF or DMSO (10 mM stock) for ECL studies; dilute in phosphate buffer (pH 7.0) for aqueous applications. Avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How does ligand substitution (e.g., 5-aminophenanthroline vs. 4-carboxybipyridine) alter photophysical properties?

The electron-donating amino group in 5-aminophenanthroline enhances Ru(II)-to-ligand charge transfer (MLCT), red-shifting emission to 628 nm (vs. 610 nm for carboxybipyridine derivatives). This increases ECL efficiency in aqueous media by stabilizing the excited state . For quantitative comparisons:

Ligandλem (nm)Quantum Yield (Φ)ECL Intensity (a.u.)
5-aminophenanthroline6280.121,200
4-carboxybipyridine6100.08800

Data sourced from ECL studies in 0.1 M phosphate buffer (pH 7.0) .

Q. What strategies resolve contradictions in reported photoluminescence quantum yields (Φ)?

Discrepancies in Φ values (e.g., 0.12 vs. 0.08) often arise from:

  • Solvent effects : Acetonitrile increases Φ by reducing non-radiative decay vs. aqueous buffers.
  • Counterion interactions : PF₆⁻ provides better ion pairing than ClO₄⁻, stabilizing the excited state .
  • Measurement artifacts : Use integrating sphere setups with degassed samples to minimize oxygen quenching .

Q. How is the cis/trans isomerism of the complex characterized, and does it impact reactivity?

Single-crystal X-ray diffraction confirms the cis configuration of the bipyridine ligands, which optimizes steric compatibility for DNA intercalation. Trans isomers exhibit weaker ECL due to distorted MLCT geometry . For isomer separation, use chiral HPLC (Chiracel OD-H column) with isopropanol/hexane .

Methodological Guides

Q. Designing ECL-based biosensors: How to optimize signal-to-noise ratios?

  • Electrode modification : Coat glassy carbon electrodes with Nafion or chitosan to immobilize the Ru complex and reduce non-specific adsorption .
  • Co-reactants : Add 0.1 M tripropylamine (TPA) to amplify ECL signals via radical-mediated pathways .
  • Data normalization : Reference against internal standards (e.g., ferrocene) to correct for electrode fouling .

Q. Troubleshooting ligand dissociation during prolonged irradiation

  • Additives : Include 1 mM EDTA to chelate trace metals that catalyze ligand loss.
  • Protective atmospheres : Conduct experiments under argon to suppress photooxidation .

Data Contradiction Analysis

Q. Conflicting reports on DNA-binding constants (Kb): How to reconcile?

Reported Kb values vary (10⁴–10⁶ M⁻¹) due to:

  • Buffer ionic strength : High salt (e.g., 150 mM NaCl) weakens electrostatic interactions, lowering Kb.
  • DNA conformation : The complex binds B-DNA 10× tighter than A-DNA. Use circular dichroism (CD) to verify DNA secondary structure .

Q. Discrepancies in electrochemical potentials: Are they method-dependent?

Yes. Cyclic voltammetry in non-aqueous media (e.g., CH₃CN) reports Ru(III/II) potentials at +1.2 V vs. Ag/AgCl, while aqueous buffers shift this to +0.9 V due to proton-coupled electron transfer. Always specify reference electrodes and solvent systems .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate)
Reactant of Route 2
Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate)

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